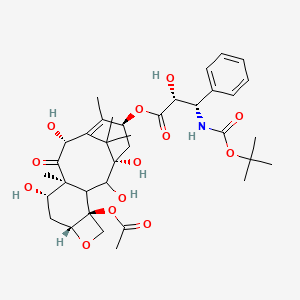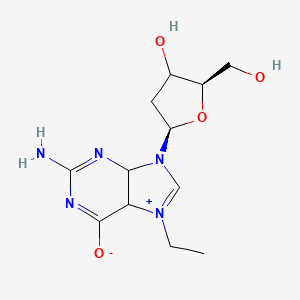
7-Ethyl-2'-deoxyguanosine
説明
Synthesis Analysis
The synthesis of 7-Ethyl-2'-deoxyguanosine and its derivatives involves specific reactions such as alkylation. For example, the reaction between 2'-deoxyguanosine and diazomethane or its ethyl homologue can lead to the formation of 7-ethyl-2'-deoxyguanosine among other alkylated products. This process illustrates the complexity and specificity required in synthesizing modified nucleosides like 7-Ethyl-2'-deoxyguanosine (Farmer, Foster, Jarman, & Tisdale, 1973).
Molecular Structure Analysis
The molecular structure of 7-Ethyl-2'-deoxyguanosine and its analogs significantly impacts their stability and interactions with other molecules. Studies on nucleosides such as 7-ethyl-2'-deoxyguanosine focus on understanding how modifications like ethylation affect the nucleoside's overall structure and properties, including hydrogen bonding and stacking interactions within nucleic acids.
Chemical Reactions and Properties
Chemical reactions involving 7-Ethyl-2'-deoxyguanosine, such as its formation through alkylation and subsequent interactions with chemical agents, reveal insights into its reactivity and potential biological relevance. The stability of 7-ethylated derivatives under various conditions can inform on their suitability in therapeutic or research applications (Hemminki, Alhonen-Raatesalmi, Koivisto, & Vodicka, 1990).
科学的研究の応用
Chemotherapeutic Agent Research : 7-Ethyl-2'-deoxyguanosine has been studied in relation to the spontaneous covalent binding of 2′-deoxyguanosine by potential topoisomerase I inhibitors, a class including chemotherapeutic agents used for treating cervical, colon, and breast cancer (Naumczuk et al., 2016).
DNA Adduct Formation : It is involved in the formation of DNA adducts, which are critical in understanding DNA damage and repair mechanisms. Studies on DNA adducts of 7-ethylated and methylated 2'-deoxyguanosine derivatives are used to investigate the effects of carcinogens (Hemminki et al., 1990).
Photochemical Reactions : Research into the photochemical reactions of 8-oxo-7,8-dihydro-2‘-deoxyguanosine and its derivatives, including 7-ethyl-2'-deoxyguanosine, helps understand DNA damage caused by light and oxidative stress (Raoul & Cadet, 1996).
DNA Damage by Ethanol : Studies have also been conducted on DNA damage by acetaldehyde, a metabolite of ethanol, where 7-Ethyl-2'-deoxyguanosine plays a significant role in forming DNA adducts and understanding the genetic impact of alcohol consumption (Matsuda et al., 2007).
Biomarkers in Carcinogenesis : It is used in studies as a potential biomarker for exposure to carcinogens, specifically N-nitrosamines. This is important in epidemiological studies related to lung cancer and tobacco exposure (Ganesan et al., 2007).
Oligonucleotide Synthesis : Research includes its use in oligonucleotide synthesis and the effects of its derivatives on the structure and stability of DNA, which is vital in genetic engineering and drug development (Wada & Sekine, 1994).
Carcinogenic Activation Study : Studies on the reactions of 3-methyl-1,2,3-oxadiazolinium ions with guanine derivatives including 7-ethyl-2'-deoxyguanosine are essential in understanding the carcinogenic activation of nitrosamines (Loeppky et al., 1996).
Safety And Hazards
7-Ethyl-2’-deoxyguanosine is harmful if inhaled and very toxic to aquatic life with long-lasting effects7. It’s important to handle it in accordance with good industrial hygiene and safety practice8.
将来の方向性
The role of alcohol consumption in relation to the increase in carcinogenicity has been recently clarified, and acetaldehyde, one of the main metabolites of ethyl alcohol, has attracted attention as a direct mutagen9. The steady-state level of cellular OGs is tightly controlled by the balance between damage formation and repair9.
特性
IUPAC Name |
2-amino-7-ethyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-10,18-19H,2-4H2,1H3,(H2-,13,14,15,20)/t6?,7-,8-,9?,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMWPWZFJYUUIN-CHBHHRONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])[C@H]3CC([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-ethyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




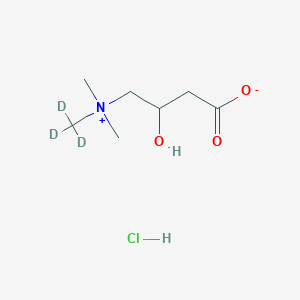
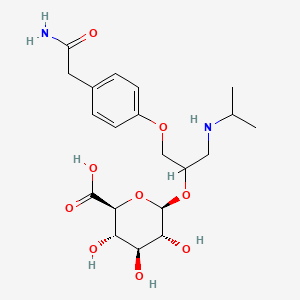
![(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino](/img/no-structure.png)
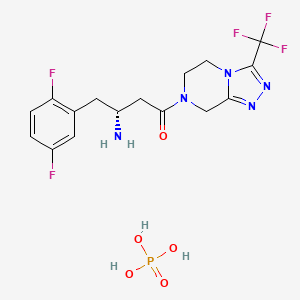
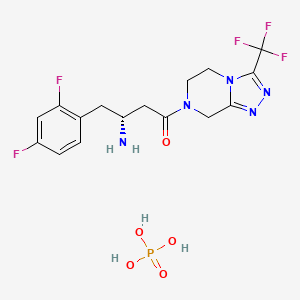
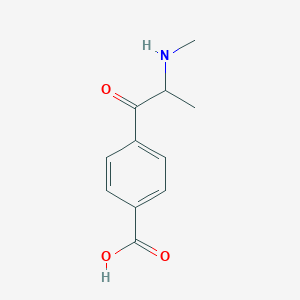
![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)
